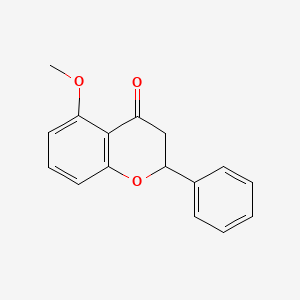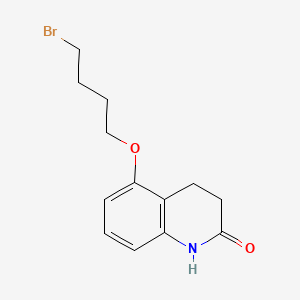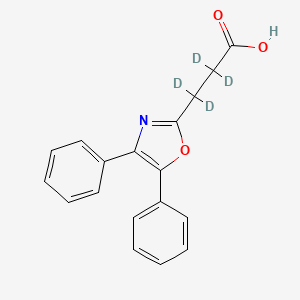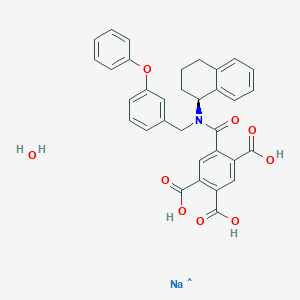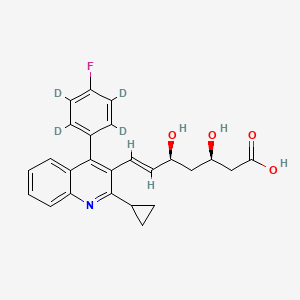
CLR457
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor this compound inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Wissenschaftliche Forschungsanwendungen
Characterization and Anti-Tumor Activity
CLR457, identified as an orally bioavailable pan-class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor, has been extensively studied for its anti-tumor activity and pharmacokinetics. Research indicates that this compound effectively inhibits p110α, p110β, p110δ, and p110γ isoforms, showcasing its broad spectrum of action against various PI3K isoforms. This inhibitory activity of this compound translates into dose-dependent antitumor effects, particularly in PI3K-mutant tumor xenografts. The compound exhibits rapid absorption with limited accumulation, suggesting a favorable pharmacokinetic profile. However, despite achieving pharmacologically active concentrations, clinical development of this compound was halted due to challenges in achieving a wide therapeutic index and limited antitumor activity, highlighting the complexity of targeting all class I PI3K isoforms (Harding et al., 2018).
Role in Chemical-Looping Combustion (CLC) and Reforming Technologies
This compound has been referenced in the context of Chemical-Looping Combustion (CLC) and Chemical-Looping Reforming (CLR) technologies. CLC is recognized as a promising combustion technology for power plants and industrial applications with inherent CO2 capture capabilities. CLR, on the other hand, uses chemical looping cycles for hydrogen production, offering additional advantages if CO2 capture is considered. These technologies are based on the transfer of oxygen from air to the fuel by means of a solid oxygen-carrier, avoiding direct contact between fuel and air for different purposes. The review compiles major milestones in the development of these technologies, highlighting their potential within the framework of CO2 capture options (Adánez et al., 2012).
Implications in Marine Environmental Protection and Scientific Research
This compound is also mentioned in discussions about marine environmental protection and marine scientific research, particularly in the context of the 1982 United Nations Convention on the Law of the Sea (UNCLOS). The global community's ability to assess the environmental effects of marine scientific research as required by UNCLOS's marine environment provisions is limited, as evidenced by experimental activities that intentionally manipulate the marine environment. The growing use of the ocean as a laboratory has broad scientific, environmental, legal, and policy implications, underscoring the importance of international, science-driven guidelines (Verlaan, 2007).
Eigenschaften
Molekularformel |
C29H53INO4P |
|---|---|
SMILES |
Unknown |
Aussehen |
Solid powder |
Synonyme |
CLR457; CLR-457; CLR 457.; Unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



